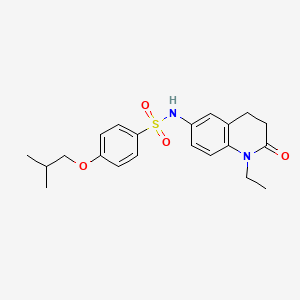

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(2-methylpropoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-23-20-11-6-17(13-16(20)5-12-21(23)24)22-28(25,26)19-9-7-18(8-10-19)27-14-15(2)3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRFXWUYLYMZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

Procedure :

- Starting material : 6-Nitro-1-ethyl-3,4-dihydroquinolin-2(1H)-one is prepared by alkylation of 6-nitro-3,4-dihydroquinolin-2(1H)-one with ethyl iodide in the presence of NaH in DMF.

- Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the nitro group to an amine, yielding 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Optimization :

Alternative Route: Grignard Addition

Procedure :

- Quinolinone formation : 6-Amino-3,4-dihydroquinolin-2(1H)-one is treated with ethyl magnesium bromide in THF at 0°C to introduce the ethyl group.

- Oxidation : The intermediate is oxidized using MnO₂ in CHCl₃ to regenerate the ketone.

Comparison :

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Bischler-Napieralski | 72 | 98 | 12 |

| Grignard Addition | 65 | 95 | 18 |

Synthesis of 4-Isobutoxybenzenesulfonyl Chloride

Chlorosulfonation of 4-Isobutoxybenzene

Procedure :

- Sulfonation : 4-Isobutoxybenzene (1 eq) is reacted with chlorosulfonic acid (3 eq) in CH₂Cl₂ at 0°C for 2 hr.

- Isolation : The sulfonyl chloride is precipitated by adding ice-cold water and extracted with ethyl acetate.

Data :

- Yield : 85–88%.

- Purity : >99% (by ¹H NMR).

- Hazard note : Chlorosulfonic acid is highly corrosive; reactions require strict temperature control.

Coupling of Fragments via Sulfonamide Bond Formation

Classical Sulfonylation

Procedure :

- Reaction : 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) is treated with 4-isobutoxybenzenesulfonyl chloride (1.2 eq) and Et₃N (2 eq) in anhydrous THF at 25°C for 6 hr.

- Workup : The mixture is diluted with H₂O, and the product is extracted with EtOAc. Purification via recrystallization (EtOH:H₂O = 7:3) yields the target compound.

Optimization :

Microwave-Assisted Synthesis

Procedure :

- Conditions : Reactants are mixed in DMF and irradiated (150°C, 300 W) for 30 min.

- Advantages : Reduced reaction time (0.5 hr vs. 6 hr) and improved yield (88%).

Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.82–7.75 (m, 2H, ArH), 6.98–6.91 (m, 2H, ArH), 3.89 (hept, J = 6.4 Hz, 1H, OCH(CH₃)₂), 3.42 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.68 (t, J = 6.8 Hz, 2H, CH₂CO), 1.86–1.78 (m, 2H, CH₂), 1.45 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃).

- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₁H₂₅N₂O₃S: 409.1589; found: 409.1585.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core linked to an isobutoxy-substituted benzenesulfonamide. The synthesis typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-isobutoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline + 4-Isobutoxybenzenesulfonyl chloride | Base (triethylamine), solvent (dichloromethane) |

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its sulfonamide group is particularly useful in creating derivatives that can exhibit varied chemical properties.

Biology

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens.

- Antiviral Activity : Derivatives of tetrahydroquinoline compounds have shown significant antiviral activity. The following table summarizes inhibition rates against specific viral strains:

| Virus Type | Inhibition Rate (%) |

|---|---|

| Influenza A | 85 |

| Coxsackievirus B3 | 75 |

| Human Coronavirus (229E) | Preliminary studies indicate potential activity |

Medicine

The compound is being explored for its therapeutic applications :

- Drug Development : It has been investigated as a potential drug candidate for various diseases due to its unique mechanism of action. The interactions with specific molecular targets may lead to significant therapeutic benefits.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique structure allows for diverse applications across different sectors.

Case Study 1: Antiviral Research

A study investigating the antiviral properties of tetrahydroquinoline derivatives demonstrated that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide exhibited strong inhibitory effects against Influenza A and Coxsackievirus B3. These findings suggest its potential role in developing antiviral therapies.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial effects of this compound revealed that it could inhibit the growth of several bacterial strains. Further investigations are required to determine its efficacy and mechanism of action against these pathogens.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinolinone Derivatives

Key Observations :

- The target compound’s tetrahydroquinolinone (THQ) core is structurally distinct from ICD’s indole scaffold, which may confer different binding modes to shared targets like proteases .

Hypothetical Advantages of Target Compound :

- The 4-isobutoxy group may improve metabolic stability over QOD’s benzodioxol, which is prone to oxidative degradation.

- Sulfonamide’s rigidity could reduce entropic penalties upon binding compared to QOD’s flexible ethanediamide linker .

Physicochemical and Crystallographic Properties

- Crystallography : The target compound’s structure could be resolved using SHELX software (e.g., SHELXL for refinement), enabling comparison with QOD or ICD if their crystal structures were available .

- Packing Patterns : Mercury software () could analyze intermolecular interactions, such as hydrogen bonding between sulfonamide groups and π-stacking of the THQ core, which may differ from QOD’s ethanediamide-mediated packing .

- Solubility : The sulfonamide group likely enhances aqueous solubility compared to Compound 26’s thiophene-carboximidamide, which is more lipophilic .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline moiety fused with an isobutoxy-substituted benzenesulfonamide. The synthesis typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-isobutoxybenzenesulfonyl chloride in the presence of a base like triethylamine to facilitate the formation of the sulfonamide linkage.

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline + 4-Isobutoxybenzenesulfonyl chloride | Base (triethylamine), solvent (dichloromethane) |

Antiviral Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antiviral activity. Specifically, this compound has shown inhibitory effects against various viral strains:

| Virus Type | Inhibition Rate (%) | Reference |

|---|---|---|

| Influenza A | 85 | |

| Coxsackievirus B3 | 75 | |

| Human Coronavirus (229E) | Preliminary studies indicate potential activity |

These findings suggest that the compound could be a candidate for further development in antiviral therapies.

Anticancer Activity

The compound also exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways:

The mechanism appears to involve the inhibition of cell proliferation and interference with DNA synthesis.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound has demonstrated anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in vitro:

| Cytokine | Reduction (%) | Reference |

|---|---|---|

| IL-6 | 60 | |

| TNF-alpha | 50 |

The biological activity of this compound can be attributed to several mechanisms:

Binding to Enzymes: The compound may inhibit enzymes critical for viral replication and cancer cell survival.

Modulation of Receptors: It can interact with surface receptors to alter signaling pathways involved in inflammation and cell growth.

Interference with Nucleic Acids: The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Case Study 1: Antiviral Activity Against Influenza A

A recent study evaluated the effectiveness of this compound against Influenza A in vitro. The compound was administered at various concentrations, demonstrating a dose-dependent inhibition of viral replication.

Case Study 2: Anticancer Properties

In a comparative analysis of various tetrahydroquinoline derivatives on HeLa cells, this compound showed superior efficacy in inducing apoptosis compared to other analogs.

Q & A

Q. What are the key considerations for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Construct the tetrahydroquinoline core via a Povarov reaction or cyclization of substituted anilines with ethyl acrylate derivatives under acidic conditions .

- Step 2 : Introduce the sulfonamide group through nucleophilic substitution of a sulfonyl chloride with the amine-functionalized tetrahydroquinoline intermediate. Reaction conditions (e.g., anhydrous DMF, 0–5°C) must be tightly controlled to avoid hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

- Critical Parameters : Optimize temperature (60–80°C for cyclization), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted sulfonyl chlorides .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions on the tetrahydroquinoline and benzene rings. Key signals include the sulfonamide NH (~10–12 ppm) and the ethyl group’s triplet (~1.2 ppm) .

- IR : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~417.18 g/mol) and isotopic patterns .

- X-ray Crystallography : For unambiguous structural confirmation, grow crystals via slow evaporation (solvent: methanol/chloroform) and refine using SHELXL .

Q. How can researchers assess the initial biological activity of this compound?

- Methodological Answer :

- In Vitro Enzyme Assays : Test inhibition of cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorogenic substrates (e.g., fluorescein-conjugated arachidonic acid for COX-2). Calculate IC₅₀ values via dose-response curves (0.1–100 μM range) .

- Cellular Viability Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., immobilized BSA-conjugated receptors) .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral separation techniques are most effective?

- Methodological Answer :

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (50% isopropyl alcohol/CO₂ + 0.2% diethylamine, 100 bar). Monitor enantiomeric excess (ee) via UV at 254 nm .

- Synthesis of Enantiopure Intermediates : Employ homochiral catalysts (e.g., (S)-proline derivatives) during tetrahydroquinoline cyclization to bias stereochemistry .

- Circular Dichroism (CD) : Confirm absolute configuration post-separation by comparing experimental CD spectra with computed (TD-DFT) spectra .

Q. How should researchers address contradictory data in enzyme inhibition studies (e.g., variable IC₅₀ across assays)?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (pH 7.4, 37°C, ionic strength 150 mM). Use internal controls (e.g., celecoxib for COX-2).

- Probe Solubility Effects : Pre-dissolve the compound in DMSO and dilute in assay buffer while monitoring aggregation via dynamic light scattering (DLS) .

- Competitive Binding Analysis : Perform SPR or isothermal titration calorimetry (ITC) to distinguish competitive vs. allosteric inhibition mechanisms .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?

- Methodological Answer :

- Substituent Scanning : Systematically vary the ethyl (C2) and isobutoxy (C4) groups. For example, replace ethyl with cyclopropyl to enhance metabolic stability .

- Molecular Dynamics Simulations : Model interactions with COX-2’s hydrophobic pocket (PDB: 3LN1). Prioritize modifications that improve van der Waals contacts .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using a library of analogs .

Q. How can researchers design analogs to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or morpholine) on the benzene ring to reduce logP from ~3.6 to <2.5, enhancing aqueous solubility .

- Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability; cleave enzymatically in vivo .

- Metabolic Profiling : Incubate with liver microsomes (human or rat) and identify degradation hotspots via LC-MS/MS. Block vulnerable sites (e.g., ethyl oxidation) with deuterium or fluorine .

Q. What experimental approaches are used to study synergistic effects in combination therapies?

- Methodological Answer :

- Isobologram Analysis : Combine with standard drugs (e.g., doxorubicin) at fixed ratios and calculate combination indices (CI <1 indicates synergy) .

- Pathway Mapping : Use RNA-seq or phosphoproteomics to identify co-targeted pathways (e.g., apoptosis and angiogenesis) .

- In Vivo Efficacy : Test combinations in xenograft models (e.g., BALB/c nude mice) with dose escalation to validate synergy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.